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Compound of Interest

(4-(Aminomethyl)phenyl)
Compound Name:
(phenyl)methanone hydrochloride

Cat. No.: B1271467

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 4-
aminomethylbenzophenone hydrochloride (CAS: 24095-40-7). Due to the limited availability of
public domain experimental spectra for this specific compound, this document focuses on
predicted data based on its chemical structure. It also outlines the standard experimental
protocols for acquiring such data.

Chemical Structure and Functional Groups

4-aminomethylbenzophenone hydrochloride, also known as 4-benzoylbenzylamine
hydrochloride, possesses several key functional groups that give rise to characteristic
spectroscopic signals: a benzoyl group (a ketone bonded to two phenyl rings), a benzylamine
hydrochloride moiety, and two para-substituted benzene rings. Understanding the interplay of
these groups is crucial for interpreting its spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-aminomethylbenzophenone
hydrochloride. These predictions are based on established principles of NMR spectroscopy,
infrared spectroscopy, and mass spectrometry.
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Table 1: Predicted *H NMR Spectral Data

Predicted Chemical Predicted

Protons . o Integration
Shift (6, ppm) Multiplicity
-NHs* 8.0-9.0 Broad singlet 3H
Aromatic (adjacent to ]
7.7-79 Multiplet 2H
C=0, ortho)
Aromatic (adjacent to )
7.4-7.6 Multiplet 3H
C=0, meta, para)
Aromatic (para- )
) ) 73-7.5 Multiplet 4H
substituted ring)
-CH:- 40-43 Singlet 2H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

. 1 13
Carbon Atom Predicted Chemical Shift (8, ppm)
C=0 (Ketone) 195 - 200
Aromatic (quaternary, attached to C=0) 135 - 140
Aromatic (para-substituted ring, quaternary) 130 - 135
Aromatic CHs 125-135
-CHa- 40 - 45

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 3: Predicted Infrared (IR) Absorption Bands
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H stretch (-NHs*) 2800 - 3200 Broad, Strong

C-H stretch (aromatic) 3000 - 3100 Medium

C=0 stretch (ketone) 1650 - 1680 Strong

N-H bend (-NHs*) 1500 - 1600 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to Strong

C-N stretch 1200 - 1350 Medium

C-H bend (aromatic) 690 - 900 Strong

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C14H14CINO
Molecular Weight 247.72 g/mol
Molecular lon (M™*) of free base m/z 211.10

Key Fragmentation Peaks (free base) m/z 196, 105, 77

Note: In a typical mass spectrometry experiment, the hydrochloride salt would likely dissociate,
and the mass spectrum would show the molecular ion for the free base, 4-
aminomethylbenzophenone.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-aminomethylbenzophenone
hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de, D20, or
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CDsOD). The choice of solvent is critical as the amine protons are exchangeable and may
not be observed in D20.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
standard probe.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data with appropriate phasing, baseline correction, and referencing (e.g., to
the residual solvent peak).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Process the data with appropriate phasing, baseline correction, and referencing.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,
~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

o

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

[¢]

Collect the sample spectrum.

[¢]

Typically, 16-32 scans are co-added at a resolution of 4 cm™1,

[e]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may
be necessary depending on the ionization technique.

e Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or
atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g.,
quadrupole, time-of-flight, or Orbitrap).

o Data Acquisition:

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the
free base.

o The mass range should be set to scan beyond the expected molecular weight (e.g., m/z
50-500).

o For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected
to collision-induced dissociation (CID).

Visualized Workflows
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The following diagrams illustrate the general workflows for spectroscopic analysis and data
interpretation.

General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis
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Logical Flow of Spectral Data Interpretation
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Caption: Logical Flow of Spectral Data Interpretation

» To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 4-
aminomethylbenzophenone hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1271467#spectral-data-nmr-ir-
mass-spec-for-4-aminomethylbenzophenone-hydrochloride]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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